molecular formula C5H10O2 B14708739 2-Methylbut-3-ene-1,2-diol CAS No. 24058-88-6

2-Methylbut-3-ene-1,2-diol

Cat. No.: B14708739
CAS No.: 24058-88-6
M. Wt: 102.13 g/mol
InChI Key: XZRGYMKUQMPDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbut-3-ene-1,2-diol is an organic compound with the molecular formula C5H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH), and it also has a double bond between the third and fourth carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbut-3-ene-1,2-diol can be synthesized through several methods. One common approach involves the hydration of 2-methylbut-3-yne-2-ol. This reaction typically requires the presence of a catalyst, such as sulfuric acid or phosphoric acid, and is carried out under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydration of 2-methylbut-3-yne-2-ol. This process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylbut-3-ene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylbut-3-ene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylbut-3-ene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond in the compound also allows for addition reactions, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbut-2-ene-1,2-diol
  • 2-Methylbut-3-yne-2-ol
  • 2,3-Dimethylbut-2-ene

Uniqueness

2-Methylbut-3-ene-1,2-diol is unique due to its combination of hydroxyl groups and a double bond, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where both functionalities are required .

Properties

IUPAC Name

2-methylbut-3-ene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-5(2,7)4-6/h3,6-7H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRGYMKUQMPDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946906
Record name 2-Methylbut-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24058-88-6
Record name 3-Butene-1,2-diol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024058886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbut-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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